3-(((2,3-dihydroxypropoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl (13Z,13'Z)-bis(docos-13-enoate)
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Overview
Description
3-(((2,3-dihydroxypropoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl (13Z,13’Z)-bis(docos-13-enoate) is a complex organic compound that features multiple functional groups, including hydroxyl, phosphoryl, and ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((2,3-dihydroxypropoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl (13Z,13’Z)-bis(docos-13-enoate) typically involves multiple steps, starting with the preparation of the intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as crystallization, distillation, or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The phosphoryl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce primary or secondary alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential effects on cellular processes. Its phosphoryl group suggests it could interact with enzymes involved in phosphorylation-dephosphorylation cycles.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its structure suggests it may have bioactive properties that could be harnessed for drug development.
Industry
In industrial applications, this compound could be used in the production of specialty chemicals or materials. Its unique structure may impart desirable properties to the final products.
Mechanism of Action
The mechanism by which 3-(((2,3-dihydroxypropoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl (13Z,13’Z)-bis(docos-13-enoate) exerts its effects likely involves interactions with specific molecular targets. The phosphoryl group may interact with enzymes or receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- **3-(((2,3-dihydroxypropoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl bis(oleate)
- **3-(((2,3-dihydroxypropoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl bis(linoleate)
Uniqueness
Compared to similar compounds, 3-(((2,3-dihydroxypropoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl (13Z,13’Z)-bis(docos-13-enoate) may exhibit unique properties due to the specific arrangement of its functional groups and the presence of the docos-13-enoate moieties
Properties
Molecular Formula |
C50H95O10P |
---|---|
Molecular Weight |
887.3 g/mol |
IUPAC Name |
[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-[(Z)-docos-13-enoyl]oxypropyl] (Z)-docos-13-enoate |
InChI |
InChI=1S/C50H95O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-49(53)57-45-48(46-59-61(55,56)58-44-47(52)43-51)60-50(54)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,47-48,51-52H,3-16,21-46H2,1-2H3,(H,55,56)/b19-17-,20-18- |
InChI Key |
JYJIYAOIKUDVPZ-CLFAGFIQSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
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